5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one
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Overview
Description
5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one is an organic compound with the molecular formula C25H21NO2. This compound is characterized by its unique structure, which includes a pyridinone core substituted with ethyl, hydroxy, and triphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzaldehyde derivatives under basic conditions, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to various alcohol derivatives .
Scientific Research Applications
5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one involves its interaction with specific molecular targets. The hydroxy and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1,3,6-triphenyl-1,2-dihydropyridin-2-one
- 5-Ethyl-1,3,6-triphenyl-1,2-dihydropyridin-2-one
- 5-Ethyl-4-hydroxy-1,3-diphenyl-1,2-dihydropyridin-2-one
Uniqueness
5-Ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Its combination of ethyl, hydroxy, and triphenyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
263744-94-1 |
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Molecular Formula |
C25H21NO2 |
Molecular Weight |
367.4 |
IUPAC Name |
5-ethyl-4-hydroxy-1,3,6-triphenylpyridin-2-one |
InChI |
InChI=1S/C25H21NO2/c1-2-21-23(19-14-8-4-9-15-19)26(20-16-10-5-11-17-20)25(28)22(24(21)27)18-12-6-3-7-13-18/h3-17,27H,2H2,1H3 |
InChI Key |
JHUWHRCMCKFQPV-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=C(N(C(=O)C(=C1O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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